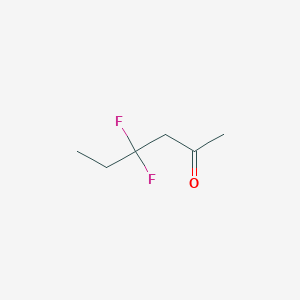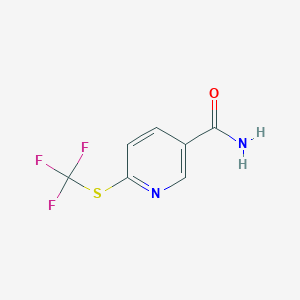
6-((Trifluoromethyl)thio)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((Trifluoromethyl)thio)nicotinamide is an organic compound that features a nicotinamide group and a trifluoromethylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Trifluoromethyl)thio)nicotinamide typically involves the introduction of a trifluoromethylthio group to a nicotinamide precursor. One common method is the reaction of 6-chloronicotinamide with trifluoromethanesulfenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-((Trifluoromethyl)thio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nicotinamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.
Reduction: Formation of this compound amines.
Substitution: Formation of substituted nicotinamide derivatives.
Aplicaciones Científicas De Investigación
6-((Trifluoromethyl)thio)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of nicotinamide pathways is beneficial.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-((Trifluoromethyl)thio)nicotinamide involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The nicotinamide group can participate in redox reactions, influencing cellular processes such as energy metabolism and DNA repair.
Comparación Con Compuestos Similares
Similar Compounds
6-(Trifluoromethyl)nicotinamide: Similar structure but lacks the thio group.
6-(Trifluoromethylthio)pyridine: Similar trifluoromethylthio group but different core structure.
Nicotinamide: Lacks the trifluoromethylthio group.
Uniqueness
6-((Trifluoromethyl)thio)nicotinamide is unique due to the presence of both the trifluoromethylthio and nicotinamide groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H5F3N2OS |
|---|---|
Peso molecular |
222.19 g/mol |
Nombre IUPAC |
6-(trifluoromethylsulfanyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H5F3N2OS/c8-7(9,10)14-5-2-1-4(3-12-5)6(11)13/h1-3H,(H2,11,13) |
Clave InChI |
ATCLOSHZDIMBIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(=O)N)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861205.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12861210.png)

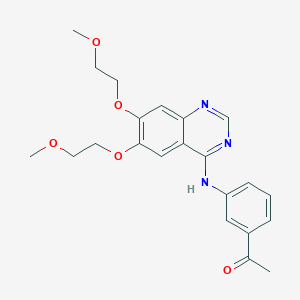
![7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12861215.png)
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]guanidine](/img/structure/B12861217.png)
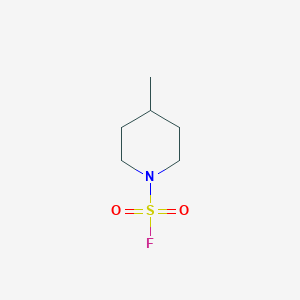

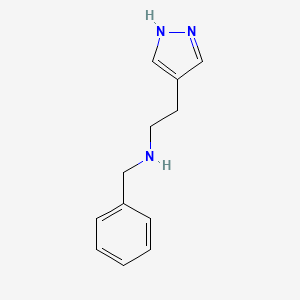
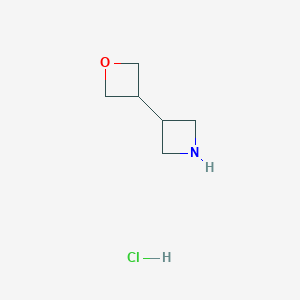

![3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-](/img/structure/B12861242.png)
